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Compound of Interest

Compound Name: GLPG2737

Cat. No.: B12384668

Introduction

GLPG2737 (also known as ABBV-2737) is a small molecule that has been investigated for its
role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
protein.[1][2] Mutations in the CFTR gene, particularly the F508del mutation, lead to the
production of a misfolded protein that is retained in the endoplasmic reticulum and targeted for
degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.
[3][4] This dysfunction is the primary cause of Cystic Fibrosis (CF), a multi-organ disease
characterized by the buildup of thick, sticky mucus, especially in the lungs and digestive
system.[3][5]

GLPG2737 was initially developed as a "Type 2" or "co-corrector" for the F508del-CFTR
mutation.[1][2] Its mechanism involves aiding the trafficking of the mutated CFTR protein to the
cell membrane, thereby increasing the number of channels at the cell surface.[1] Preclinical
studies in human bronchial epithelial (HBE) cells have demonstrated that GLPG2737 works
synergistically with other CFTR modulators, such as Type 1 correctors and potentiators, to
enhance CFTR function.[4][6]

Interestingly, subsequent research revealed that GLPG2737 also acts as an inhibitor of wild-
type CFTR channel activity.[7][8] This inhibitory property has been explored in preclinical
mouse models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibition of
CFTR-mediated chloride secretion can slow cyst growth.[9][10][11]
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These application notes provide a summary of the available preclinical data and protocols for
GLPG2737, covering both its function as a corrector in in vitro CF models and its application as
an inhibitor in in vivo mouse models of polycystic kidney disease, which represents the most
detailed public data on its use in mice.

Part 1: GLPG2737 as a CFTR Corrector (In Vitro CF

Models)
Mechanism of Action

In the context of Cystic Fibrosis with the F508del mutation, GLPG2737 acts as a co-corrector. It
assists in the conformational maturation of the F508del-CFTR protein, facilitating its escape
from endoplasmic reticulum-associated degradation and promoting its trafficking to the plasma
membrane. When used in combination with a Type 1 corrector and a potentiator (which
increases the channel open probability), GLPG2737 contributes to a significant restoration of
chloride transport.[6]
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Mechanism of F508del-CFTR correction by GLPG2737 and other modulators.

Quantitative Data: In Vitro Efficacy
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The following table summarizes the efficacy of GLPG2737 in primary human bronchial
epithelial (HBE) cells homozygous for the F508del mutation.

Combinatio
Cell Type Assay Parameter Value Reference
n
Transepitheli
F508del/F508 al Chloride GLPG2737 +
_ ECso 497 +£189nM  [4]
del HBE Conductance  Potentiator
(TECC)
Transepitheli GLPG2737 +
F508del/F508 al Chloride GLPG2222
ECso 18+ 6 nM [4]
del HBE Conductance  (0.15 uM) +
(TECC) Potentiator

Experimental Protocol: Transepithelial Chloride
Conductance (TECC) Assay

This protocol is based on methodologies used to assess CFTR function in primary HBE cells.

[4]
e Cell Culture:

o Primary HBE cells from donors homozygous for the F508del mutation are cultured on
permeable supports (e.g., Costar Transwell®) until fully differentiated and polarized, as
confirmed by transepithelial electrical resistance (TEER) measurement.

e Compound Incubation:

o Prepare serial dilutions of GLPG2737, alone or in combination with other modulators (e.g.,
a Type 1 corrector like GLPG2222), in appropriate cell culture medium.

o Add the compound solutions to the apical and basolateral sides of the Transwell inserts.

o Incubate the cells for 24 hours at 37°C in a 5% CO:z incubator to allow for CFTR
correction.
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e Ussing Chamber Assay:

o

Mount the permeable supports in an Ussing chamber system.

Bathe both the apical and basolateral sides with a Krebs-bicarbonate Ringer solution.
Maintain temperature at 37°C and continuously bubble with 95% 02/5% COs-.

[¢]

To isolate CFTR-dependent currents, first inhibit sodium transport by adding a sodium

[¢]

channel blocker (e.g., amiloride) to the apical solution.

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

[¢]

e CFTR Activation and Measurement:

o Sequentially add a CFTR activator (e.g., 10 uM Forskolin) to the basolateral side to raise
intracellular cAMP levels and activate PKA.

o Following stabilization of the current, add a CFTR potentiator (e.g., 1.5 UM of a potentiator
compound) to the apical side to maximize channel opening.

o Record the peak change in Isc following the addition of the activator and potentiator. This
change represents the CFTR-mediated chloride current.

o Data Analysis:
o Plot the change in Isc against the concentration of GLPG2737.

o Fit the data to a four-parameter logistic equation to determine the ECso value.

Part 2: GLPG2737 as a CFTR Inhibitor (In Vivo
ADPKD Mouse Models)

While not a CF model, the study of GLPG2737 in mouse models of ADPKD provides the most
comprehensive in vivo data for this compound, demonstrating its ability to engage the CFTR
target and elicit a physiological response.[8][9] In ADPKD, cyst growth is driven by fluid
secretion into the cyst lumen, a process dependent on CFTR-mediated chloride transport.[7]
Therefore, inhibiting CFTR is a therapeutic strategy.[9]
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Experimental workflow for evaluating GLPG2737 in ADPKD mouse models.

Quantitative Data: In Vitro and In Vivo Efficacy in Kidney
Disease Models

The following tables summarize the key quantitative findings from the preclinical evaluation of
GLPG2737 in the context of polycystic kidney disease.[8][9][10]

Table 1: In Vitro Activity in Kidney Cells
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Assay System  Cell Type Parameter Value Reference
Chloride Flux mIMCD-3
_ ICs0 2.41 uM [71[9][10]
Assay (mouse kidney)
3D Cyst Growth Wild-Type
ICso0 2.36 pM [719][10]
Assay mIMCD-3
3D Cyst Growth Pkd1 Knockout
ICso0 25uM [71[9][10]
Assay mIMCD-3
Forskolin- o
Human ADPKD % Inhibition (10
Induced Cyst ) 40% [71[9][10]
Kidney Cells UM GLPG2737)
Growth
) % Decrease in
Metanephric
Mouse Cyst Area (10 67% [71[9][10]
Organ Culture
HM)
) % Decrease in
Metanephric
Mouse Cyst Number (10  46% [71[9][10]
Organ Culture
HM)
Table 2: In Vivo Efficacy in Pkd1RC/RC Mouse Model
% Reduction vs.
Parameter Treatment Group ) Reference
Vehicle
Fibrosis GLPG2737 50% [8]
Fibrosis Tolvaptan 72% [8]
Fibrosis Combination 84% [8]
Blood Urea Nitrogen
GLPG2737 34% [9]
(BUN)
Blood Urea Nitrogen
Tolvaptan 13% [8]
(BUN)
Blood Urea Nitrogen o
Combination 25% [8]
(BUN)
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Experimental Protocol: In Vivo ADPKD Mouse Study

This protocol is a generalized summary based on the methods described for the Pkd1 mouse
models.[8][9]

e Animal Models:
o Use established genetic mouse models of ADPKD, such as:

» Pkd1 kidney-specific knockout model: A model with rapid and severe disease
progression.

» Pkd1RC/RC model: A hypomorphic model with slower disease progression.

o House animals in standard conditions with ad libitum access to food and water. All
procedures must be approved by an Institutional Animal Care and Use Committee
(IACUC).

e Drug Formulation and Administration:

o Formulate GLPG2737, Tolvaptan (a V2 receptor antagonist used as a comparator), or a
combination in a suitable vehicle (e.g., 0.5% methylcellulose).

o Administer compounds to mice daily via oral gavage. Dosing regimens will depend on the
specific model and study duration.

o Include a vehicle-only control group.
e Monitoring and In-Life Measurements:
o Monitor animal body weight weekly.

o For some models, perform periodic imaging (e.g., MRI) to monitor kidney volume over
time.

o Endpoint Collection and Analysis:
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o At the study endpoint, euthanize animals and collect blood via cardiac puncture for
measurement of Blood Urea Nitrogen (BUN) as a marker of renal function.

o Excise and weigh the kidneys. Normalize total kidney weight to body weight.

o Fix one kidney in 4% paraformaldehyde for histological analysis.

 Histological and Biomarker Analysis:

o Embed the fixed kidney in paraffin, section, and stain with Masson's trichrome or
Picrosirius red to quantify fibrosis.

o Calculate the cystic index (percentage of kidney area occupied by cysts) from stained
sections using image analysis software (e.g., ImageJ).[8]

o The estimated cyst volume can be calculated using the formula: Cyst Percentage x 2 x
Kidney Weight.[8]

o Measure cyclic adenosine monophosphate (CAMP) content in kidney tissue lysates using
a commercially available ELISA kit.

o Statistical Analysis:

o Analyze data using appropriate statistical tests based on the distribution and variance of
the data (e.g., ANOVA or Kruskal-Wallis test).[8][9]

o Ap-value of < 0.05 is typically considered statistically significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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